molecular formula C37H48N4O7 B11932443 cIAP1 Ligand-Linker Conjugates 9

cIAP1 Ligand-Linker Conjugates 9

Cat. No.: B11932443
M. Wt: 660.8 g/mol
InChI Key: IMJARMFRGASVMW-LBFZIJHGSA-N
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Description

cIAP1 Ligand-Linker Conjugates 9 is a compound that incorporates a ligand for the E3 ubiquitin ligase, specifically targeting the cellular inhibitor of apoptosis protein 1 (cIAP1), and a PROTAC linker. This compound is used in the design of proteolysis-targeting chimeras (PROTACs), which are molecules that induce the degradation of specific proteins by the ubiquitin-proteasome system.

Preparation Methods

The synthesis of cIAP1 Ligand-Linker Conjugates 9 involves the incorporation of a cIAP ligand and a PROTAC linker. The synthetic route typically includes the following steps:

    Formation of the cIAP ligand: This involves the synthesis of a ligand that specifically binds to the cIAP1 protein.

    Attachment of the linker: The linker is attached to the cIAP ligand through a series of chemical reactions, which may include amide bond formation, esterification, or other coupling reactions

the synthesis generally follows standard organic chemistry techniques and may involve the use of automated synthesizers for large-scale production.

Chemical Reactions Analysis

cIAP1 Ligand-Linker Conjugates 9 undergoes various chemical reactions, including:

    Substitution reactions: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the molecule.

    Amide bond formation: This reaction is commonly used to attach the linker to the cIAP ligand.

    Esterification: This reaction may be used to modify the linker or the ligand

Common reagents and conditions used in these reactions include:

    Nucleophiles: Such as amines or alcohols.

    Coupling agents: Such as carbodiimides (e.g., EDC, DCC) for amide bond formation.

    Solvents: Such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), and methanol

The major products formed from these reactions are the desired this compound, along with any by-products from the coupling reactions.

Scientific Research Applications

cIAP1 Ligand-Linker Conjugates 9 has several scientific research applications, including:

    Chemistry: Used in the design and synthesis of PROTACs, which are valuable tools for studying protein degradation.

    Biology: Employed in cellular studies to investigate the role of cIAP1 in various biological processes, such as apoptosis and cell signaling.

    Medicine: Potential therapeutic applications in targeting disease-causing proteins for degradation, particularly in cancer research.

    Industry: Utilized in the development of novel drug candidates and therapeutic strategies .

Mechanism of Action

The mechanism of action of cIAP1 Ligand-Linker Conjugates 9 involves the recruitment of the E3 ubiquitin ligase cIAP1 to a target protein. The compound forms a ternary complex with the target protein and cIAP1, leading to the ubiquitination of the target protein. This ubiquitinated protein is then recognized and degraded by the proteasome, resulting in the reduction of the target protein levels in the cell .

Comparison with Similar Compounds

cIAP1 Ligand-Linker Conjugates 9 is unique in its ability to specifically target cIAP1 for protein degradation. Similar compounds include:

    E3 ligase Ligand-Linker Conjugates 45: Another compound that targets E3 ubiquitin ligases for protein degradation.

    SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers): These compounds also utilize IAP ligands for targeted protein degradation

Compared to these similar compounds, this compound offers specificity for cIAP1, making it a valuable tool for studying the role of this protein in various biological processes and for developing targeted therapies .

Properties

Molecular Formula

C37H48N4O7

Molecular Weight

660.8 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S,3R)-4-[[(2R)-1-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]carbamate

InChI

InChI=1S/C37H48N4O7/c1-25(2)22-33(35(43)39-17-19-47-21-20-46-18-16-38)40-36(44)34(42)32(23-26-10-4-3-5-11-26)41-37(45)48-24-31-29-14-8-6-12-27(29)28-13-7-9-15-30(28)31/h3-15,25,31-34,42H,16-24,38H2,1-2H3,(H,39,43)(H,40,44)(H,41,45)/t32-,33+,34+/m0/s1

InChI Key

IMJARMFRGASVMW-LBFZIJHGSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)NCCOCCOCCN)NC(=O)[C@@H]([C@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O

Canonical SMILES

CC(C)CC(C(=O)NCCOCCOCCN)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O

Origin of Product

United States

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